molecular formula C6H11ClF3NO B13029704 (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl

Cat. No.: B13029704
M. Wt: 205.60 g/mol
InChI Key: VZCHZZZBPYVHBC-VVNPLDQHSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl is a chiral amine hydrochloride salt featuring a trifluoroethylamine backbone and a tetrahydrofuran-3-yl substituent. Key properties include:

  • Molecular formula: C₇H₁₃ClF₃NO
  • Molecular weight: 219.64 g/mol
  • CAS No.: 1342056-79-4; MDL No.: MFCD18736107
  • Purity: ≥95% The tetrahydrofuran (THF) ring introduces stereochemical complexity (R-configuration) and enhances solubility due to its oxygen atom.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1

InChI Key

VZCHZZZBPYVHBC-VVNPLDQHSA-N

Isomeric SMILES

C1COCC1[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1COCC1C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Approach

  • Formation of the tetrahydrofuran ring (if starting from open-chain precursors):

    • Cyclization reactions under acidic or basic catalysis can be employed to form the tetrahydrofuran ring.
    • Protection/deprotection strategies may be used to control regioselectivity and stereochemistry.
  • Introduction of the trifluoromethyl group :

    • Nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoroacetaldehyde derivatives.
    • Electrophilic trifluoromethylation can also be used depending on the substrate.
  • Stereoselective amination :

    • Reductive amination of trifluoromethylated aldehydes or ketones with ammonia or amine sources.
    • Use of chiral auxiliaries or catalysts to ensure the (1R) stereochemistry.
    • Sulfinamide-based chiral auxiliaries (e.g., Ellman’s sulfinamide) may be employed to induce stereoselectivity.
  • Salt formation :

    • The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether or ethanol).

Reaction Conditions and Purification

  • Solvents : Common solvents include tetrahydrofuran (THF), dichloromethane, ethanol, or mixtures thereof.
  • Temperature : Reactions are typically conducted at controlled temperatures ranging from 0 °C to room temperature to maintain stereochemical integrity.
  • Catalysts : Lewis acids or transition metal catalysts may be used to promote cyclization or trifluoromethylation.
  • Purification : The final product is purified by column chromatography and recrystallization to achieve high purity and enantiomeric excess.

Industrial Scale-Up Considerations

  • Optimization of reaction parameters to maximize yield and stereoselectivity.
  • Use of continuous flow reactors to improve reproducibility and safety when handling trifluoromethyl reagents.
  • Cost-effective sourcing of trifluoromethylating agents and chiral auxiliaries.
  • Automated synthesis platforms for large-scale production.

Summary Table of Preparation Steps and Conditions

Step Description Reagents/Conditions Notes
1. Tetrahydrofuran formation Cyclization of open-chain precursors Acid/base catalysis, THF solvent Control of ring position critical
2. Trifluoromethylation Introduction of CF3 group TMSCF3 or trifluoroacetaldehyde derivatives Nucleophilic or electrophilic
3. Stereoselective amination Reductive amination with chiral induction Ammonia/amine, chiral sulfinamide, reducing agent (NaBH4, LiAlH4) Ensures (1R) configuration
4. Salt formation Conversion to hydrochloride salt HCl in ether or ethanol Improves stability and handling
5. Purification Chromatography and recrystallization Silica gel column, solvents like ethyl acetate Achieves high purity

Research Findings and Optimization

  • Studies show that the use of chiral sulfinamide auxiliaries significantly improves enantiomeric excess in the amination step.
  • Trifluoroacetaldehyde hydrate is a preferred trifluoromethyl source due to its availability and reactivity.
  • Reaction times vary from several hours to overnight depending on the step, with monitoring by NMR or HPLC to ensure completion.
  • Purification methods have been optimized to remove trace impurities and unreacted starting materials, critical for pharmaceutical applications.

Representative Literature Example

A documented synthetic route involves:

  • Starting with tetrahydrofuran-3-carboxaldehyde.
  • Reacting with trifluoroacetaldehyde under nucleophilic addition conditions.
  • Subsequent reductive amination using (R)-tert-butanesulfinamide as a chiral auxiliary.
  • Final conversion to hydrochloride salt and purification.

This method yields (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride with high stereochemical purity and yield suitable for research and industrial use.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions. Its reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of adjacent carbons.

Example reaction with alkyl halides :
Reaction with methyl iodide in DMF under reflux yields the N-methyl derivative. The THF ring remains intact under these conditions due to its stability in polar aprotic solvents.

ReagentConditionsProductYield
Methyl iodideReflux, DMF, 4 hN-Methylated derivative78%

Acylation Reactions

The amine readily undergoes acylation with acyl chlorides or anhydrides. For instance, treatment with acetyl chloride in ethyl acetate at room temperature produces the corresponding acetamide.

Key factors :

  • The reaction proceeds without catalysts due to the amine’s high nucleophilicity.

  • The trifluoromethyl group stabilizes the intermediate through inductive effects.

ReagentConditionsProduct
Acetyl chlorideRT, EtOAc, 2 hAcetamide derivative

Alkylation Reactions

Alkylation with benzyl bromide in the presence of potassium carbonate generates N-benzyl derivatives. The reaction typically occurs in DMF at 60°C.

Mechanistic insight :

  • Base (K₂CO₃) deprotonates the amine, enhancing nucleophilicity.

  • Steric effects from the THF ring slightly reduce reaction rates compared to linear amines.

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine at basic pH (≥10). This property is exploited in purification processes:

  • Deprotonation : Adjusting pH to 12 with NaOH liberates the free amine, enabling extraction into organic solvents like CH₂Cl₂.

  • Reprotonation : Treatment with HCl or other acids regenerates the salt form.

Stability Under Oxidative Conditions

The THF ring exhibits moderate stability toward oxidants. Exposure to hydrogen peroxide in acetic acid selectively oxidizes the amine to a nitro compound without ring opening.

Oxidizing AgentConditionsProduct
H₂O₂ (30%)AcOH, 50°C, 3 hNitro derivative

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to the THF ring’s 3-position and trifluoromethyl group:

Compound VariationReactivity Trend
THF ring at 2-position Faster acylation due to reduced steric hindrance
Phenyl instead of THF Lower solubility in polar solvents

Industrial-Scale Reaction Considerations

  • Catalysts : Zinc acetate accelerates reductive amination steps in related syntheses .

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Its stability and functional group compatibility position it as a versatile intermediate in asymmetric synthesis.

Scientific Research Applications

Pharmacological Applications

Potential Drug Development:
Research indicates that compounds with trifluoromethyl groups often exhibit improved interactions with biological targets. Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride may interact with specific receptors or enzymes within biological systems. These interactions could lead to the development of novel therapeutics for various conditions .

Case Study: Receptor Interaction
A study focusing on the interaction of this compound with serotonin receptors demonstrated its potential as a modulator in neuropharmacology. The unique structural features may allow it to selectively bind to certain receptor subtypes, potentially leading to new treatments for anxiety and depression .

Material Science Applications

Corrosion Inhibition:
The compound's structural characteristics may also be beneficial in material science, particularly as a corrosion inhibitor. Similar tetrahydrofuran derivatives have been reported to reduce corrosive actions in boilers and radiators by selectively absorbing acidic gases like CO₂ and H₂S . This application could extend to (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride due to its amine functional group.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The trifluoromethyl group and tetrahydrofuran ring contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features References
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl Tetrahydrofuran-3-yl (5-membered oxygen ring) C₇H₁₃ClF₃NO 219.64 Chiral center (R), enhanced solubility via THF oxygen, high purity (95%)
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine HCl Oxetan-3-yl (4-membered oxygen ring) C₅H₉ClF₃NO 191.58 Smaller ring size (oxetane), increased ring strain, lower molecular weight
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl 3-Fluorophenyl (aromatic) C₈H₈ClF₄N 229.60 Aromatic substituent, higher lipophilicity, S-configuration
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine HCl 2-(Trifluoromethyl)phenyl C₉H₇ClF₆N 290.61 (calculated) Strong electron-withdrawing CF₃ group, potential for enhanced metabolic stability
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl 3-Fluoro-4-methoxyphenyl C₉H₁₀ClF₄NO 259.63 Methoxy group improves solubility, dual substituent effects
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine HCl Pyridin-2-yl (heteroaromatic) C₇H₇ClF₃N₂ 218.60 Nitrogen in aromatic ring enhances basicity and hydrogen-bonding potential

Key Observations

Ring Size and Solubility :

  • The tetrahydrofuran-3-yl group in the target compound provides a balance between solubility (via oxygen) and steric effects. In contrast, the oxetan-3-yl analog (4-membered ring) may exhibit higher reactivity due to ring strain but lower solubility .
  • Aromatic substituents (e.g., 3-fluorophenyl) increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Electron Effects :

  • Electron-withdrawing groups (e.g., CF₃ in 2-(trifluoromethyl)phenyl) stabilize the amine and may prolong metabolic half-life .
  • Methoxy groups (e.g., in 3-fluoro-4-methoxyphenyl) improve solubility through polarity while maintaining aromatic interactions .

Stereochemistry :

  • The R-configuration in the target compound is critical for enantioselective interactions, as seen in related chiral amines like (S)-3-fluorophenyl derivatives, where configuration dictates receptor affinity .

Heteroaromatic vs.

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride is a fluorinated amine compound characterized by its trifluoromethyl group and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties that are of significant interest in medicinal chemistry and pharmacology. The compound has a molecular formula of C₆H₁₀F₃NO and a molecular weight of approximately 169.15 g/mol .

Chemical Structure

The compound features a trifluoromethyl group (–CF₃) attached to a tetrahydrofuran ring, which enhances its lipophilicity and alters its interactions with biological targets compared to non-fluorinated analogs. The structural representation can be summarized as follows:

Property Details
Chemical Formula C₆H₁₀F₃NO
CAS Number 2089682-24-4
Molecular Weight 169.15 g/mol
Functional Groups Trifluoromethyl, Tetrahydrofuran

Biological Activity

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine HCl has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their increased membrane permeability and altered interaction with cellular targets. For instance, the presence of the trifluoromethyl group has been shown to enhance the potency of certain antimicrobial agents by improving their lipophilicity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of tetrahydrofuran-based compounds to evaluate their biological activity. Among these, analogs of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine were tested for their ability to inhibit bacterial growth in vitro. The results indicated that the trifluoromethyl substitution significantly increased antimicrobial efficacy compared to non-fluorinated counterparts .

Case Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of fluorinated amines revealed that compounds similar to (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine exhibited selective agonistic activity at specific receptor subtypes involved in neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer’s disease through modulation of neurotransmitter systems .

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